Ethylacetoacetate sodium salt

Organic Synthesis Alkylation Regioselectivity

Ethylacetoacetate sodium salt (CAS 20412-62-8) is the sodium enolate of ethyl acetoacetate, a β-keto ester. Unlike its neutral parent compound, this pre-formed salt provides a stabilized carbon nucleophile, ready for immediate use in alkylation and acylation reactions without the need for in-situ deprotonation.

Molecular Formula C6H10NaO3
Molecular Weight 153.13 g/mol
Cat. No. B8681476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylacetoacetate sodium salt
Molecular FormulaC6H10NaO3
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C.[Na]
InChIInChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;
InChIKeyJDPRRECMRPCSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylacetoacetate Sodium Salt: A Stabilized Carbon Nucleophile for Controlled C-Alkylation in Organic Synthesis


Ethylacetoacetate sodium salt (CAS 20412-62-8) is the sodium enolate of ethyl acetoacetate, a β-keto ester. Unlike its neutral parent compound, this pre-formed salt provides a stabilized carbon nucleophile, ready for immediate use in alkylation and acylation reactions without the need for in-situ deprotonation . It is primarily distinguished by its solid, crystalline nature and its performance as an ambident nucleophile in organic synthesis, where its counterion (Na⁺) plays a critical role in dictating regioselectivity (C- vs. O-alkylation) in aprotic solvents [1].

Why Ethylacetoacetate Sodium Salt Cannot Be Replaced by Free Esters or Other Enolate Salts Without Impacting Yield


Generic substitution fails due to the compound's ambident nucleophilicity and counterion-specific solvation. Using the free ethyl acetoacetate requires an additional, often problematic, in-situ deprotonation step that can introduce moisture and side reactions [1]. Furthermore, substituting the sodium counterion with lithium or potassium dramatically alters reaction kinetics and regioselectivity, as demonstrated by the varying rate constants for C- and O-alkylation in aprotic solvents [2]. The solid, pre-formed sodium enolate ensures a defined stoichiometry and eliminates the variability associated with generating the reactive species in the reaction mixture, a critical factor for reproducible scale-up [3].

Procurement-Relevant Evidence: Quantifying the Performance of Ethylacetoacetate Sodium Salt vs. Analogs


Regioselectivity: Defined C- vs. O-Alkylation Ratio of Ethylacetoacetate Sodium Salt

The alkylation of ethylacetoacetate sodium salt with triethyloxonium fluoroborate at 0°C in ethanol yields a distinct 70:30 ratio of C-alkylated to O-alkylated products [1]. This fixed product distribution is a critical parameter for route scouting, which can differ significantly when other counterions or alkylating agents are used, impacting the yield of the desired C-alkylated product.

Organic Synthesis Alkylation Regioselectivity Ambident Nucleophiles

Kinetic Reactivity: Comparative Nucleophilicity of Acyclic Ethylacetoacetate Sodium Salt Enolate

In a comparative kinetic study of C- and O-alkylation, the sodium enolate of acyclic ethyl α-ethyl-acetoacetate (a close analog) was found to be significantly more reactive than a series of cyclic β-keto ester enolates [1]. The second-order rate constants for both C- and O-alkylation pathways were higher for the acyclic system, with this enhanced reactivity attributed to a higher degree of ion-pair dissociation in aprotic solvents like DMSO and HMPT.

Physical Organic Chemistry Reaction Kinetics Nucleophilicity Solvent Effects

Solution Speciation: Defined Ion-Pair Equilibrium of Ethylacetoacetate Sodium Salt

23Na NMR analysis of ethylacetoacetate sodium salt in THF solution reveals the coexistence of monomeric and dimeric ion pairs, both of which are capable of interacting with crown ethers [1]. This level of speciation detail is counterion-specific and provides a mechanistic basis for the compound's reactivity and selectivity in nucleophilic reactions, where the 'crowned' ion pair is identified as the kinetically active species.

Spectroscopy 23Na NMR Ion Pairing Solution Chemistry

Physical Form and Handling: Solid Sodium Enolate vs. Liquid Free Ester

As supplied by major vendors, ethylacetoacetate sodium salt is a solid (powder, crystals, or chunks) with a defined melting point of 168 °C (dec.) . This contrasts directly with its parent compound, ethyl acetoacetate, which is a liquid with a boiling point of 180.4 °C [1]. The solid form of the sodium salt allows for precise weighing, leading to more accurate stoichiometry and eliminating the need for in-situ generation of the enolate, which can be capricious and yield variable concentrations.

Materials Handling Process Chemistry Stoichiometry Safety

Commercial Purity: Standardized Assay Range of 90-110% for Research Use

Commercially available ethylacetoacetate sodium salt is typically offered with a standardized assay range of 90-110% (perchloric acid titration), with specified impurities of ≤10% sodium acetate . This level of characterization is consistent across reputable suppliers and provides a benchmark for performance in sensitive applications like MOF synthesis, where sodium acetate can act as a competing modulator .

Quality Control Analytical Chemistry Procurement Specifications

High-Value Applications for Ethylacetoacetate Sodium Salt Informed by Performance Data


Medicinal Chemistry Route Scouting for C-Alkylated Heterocycles

The predictable 70:30 C- to O-alkylation ratio [1] makes this compound a reliable starting point for medicinal chemists. When synthesizing libraries of α-alkylated-β-keto esters as precursors to pyrazoles, isoxazoles, or pyrimidines, the known regioselectivity allows for accurate yield prediction and streamlined purification. This is in contrast to using the free ester where in-situ enolate generation can lead to variable and often lower C-alkylation selectivity.

Process Development and Scale-Up of Nucleophilic Substitutions

The solid, pre-weighed form of ethylacetoacetate sodium salt eliminates the hazards and variability of generating the enolate in situ with a strong base . This is a significant advantage for process chemists scaling up alkylation reactions, as it ensures consistent stoichiometry and simplifies the reaction setup, leading to more reproducible yields and impurity profiles . Its established solution behavior in aprotic solvents [2] also informs solvent selection for optimized reaction kinetics.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

As a β-keto ester component with a defined purity profile (90-110% assay) and specified impurity (≤10% sodium acetate) , this compound serves as a reliable ligand precursor for MOF synthesis. Its role as a chelating agent is well-documented [3], and the known impurity profile is critical as sodium acetate can act as a competitive modulator, potentially altering crystal morphology or yield if its concentration is uncontrolled.

Mechanistic Studies of Ambident Nucleophile Reactivity

The detailed spectroscopic characterization of its solution-phase ion-pairing equilibria [2] makes ethylacetoacetate sodium salt an ideal model system for physical organic chemists. Researchers investigating the influence of counterions, solvent polarity, and additives (e.g., crown ethers) on the C- vs. O-alkylation of ambident enolates can leverage this compound to establish robust baseline kinetics and structural data.

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